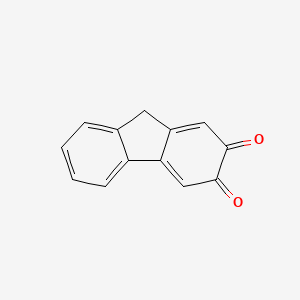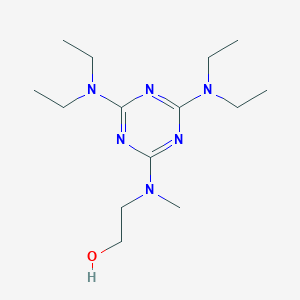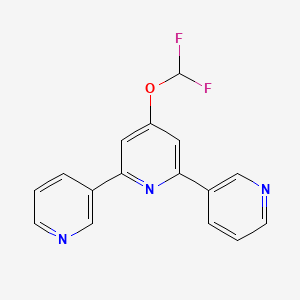
4-(difluoromethoxy)-2,6-dipyridin-3-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethoxy)-2,6-dipyridin-3-ylpyridine is a compound that belongs to the class of nitrogen-containing heterocycles. This compound is characterized by the presence of a difluoromethoxy group attached to a pyridine ring, which is further connected to two additional pyridine rings. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased stability, lipophilicity, and altered biological activity, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-2,6-dipyridin-3-ylpyridine typically involves the introduction of the difluoromethoxy group onto a pyridine scaffold. One common method involves the reaction of a suitable pyridine derivative with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using reagents such as ClCF₂H or other difluorocarbene precursors .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Such methods often include the recycling of by-products to minimize waste and reduce production costs. For example, the preparation of related compounds has been optimized to recycle bromine anions using suitable oxidizing agents, thereby improving the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethoxy)-2,6-dipyridin-3-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications .
Applications De Recherche Scientifique
4-(Difluoromethoxy)-2,6-dipyridin-3-ylpyridine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(difluoromethoxy)-2,6-dipyridin-3-ylpyridine involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to altered cellular processes. The presence of the difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets, thereby modulating its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other difluoromethoxylated nitrogen-containing heterocycles, such as:
4-(Difluoromethoxy)aniline: Used in the synthesis of various pharmaceuticals and agrochemicals.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Studied for its potential therapeutic effects in pulmonary fibrosis.
Trifluoromethyl ethers: Known for their stability and lipophilicity, used in both agrochemical and pharmaceutical research.
Uniqueness
4-(Difluoromethoxy)-2,6-dipyridin-3-ylpyridine stands out due to its unique combination of three pyridine rings and the difluoromethoxy group. This structure imparts distinct physicochemical properties, such as enhanced stability and specific biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1214383-64-8 |
|---|---|
Formule moléculaire |
C16H11F2N3O |
Poids moléculaire |
299.27 g/mol |
Nom IUPAC |
4-(difluoromethoxy)-2,6-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C16H11F2N3O/c17-16(18)22-13-7-14(11-3-1-5-19-9-11)21-15(8-13)12-4-2-6-20-10-12/h1-10,16H |
Clé InChI |
MAYCQWYRKVHDCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC(=CC(=N2)C3=CN=CC=C3)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


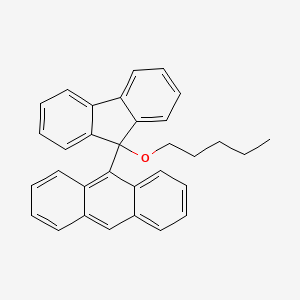


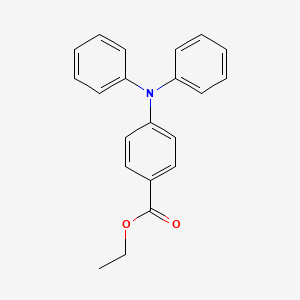
![1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B15250789.png)
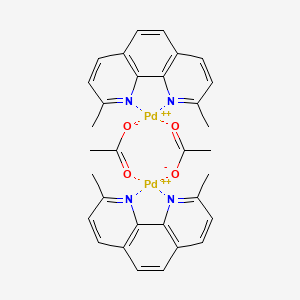
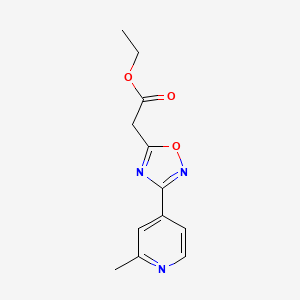

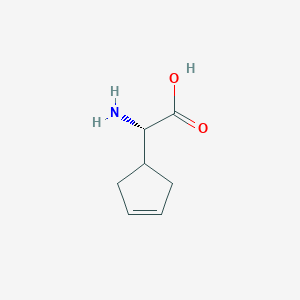

![[3,4'-Bipyridin]-2'-ylmethanol](/img/structure/B15250827.png)
